Spire2-FMN2 interaction-IN-1

Fragment-based drug discovery Protein-protein interaction inhibitors Fluorescence polarization assay

Spire2-FMN2 interaction-IN-1 (also cataloged as Compound 13, Spire2/FMN2 PPI-IN-1, or Spire2-FMN2 interacting-IN-1; CAS 1557337-03-7) is a synthetic quinoline-based fragment that acts as a selective inhibitory probe targeting the KIND2 domain of Spire2, disrupting its interaction with formin FMN2. It was discovered through a fragment-based drug discovery (FBDD) campaign combining differential scanning fluorimetry (DSF), fluorescence polarization (FP), microscale thermophoresis (MST), and ¹H-¹⁵N HSQC NMR, and is currently the only well-characterized small-molecule inhibitor that discriminates between Spire2–FMN2 and Spire1–FMN2 interfaces.

Molecular Formula C11H12FN3
Molecular Weight 205.23 g/mol
Cat. No. B12374967
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSpire2-FMN2 interaction-IN-1
Molecular FormulaC11H12FN3
Molecular Weight205.23 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=CN=C2C=C1F)NCCN
InChIInChI=1S/C11H12FN3/c12-8-1-2-9-10(15-6-4-13)3-5-14-11(9)7-8/h1-3,5,7H,4,6,13H2,(H,14,15)
InChIKeyXMFFMFYGVXVIHV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Spire2-FMN2 interaction-IN-1: A First-in-Class Selective Fragment Inhibitor of the Spire2-FMN2 Protein-Protein Interaction for Actin Cytoskeleton Research


Spire2-FMN2 interaction-IN-1 (also cataloged as Compound 13, Spire2/FMN2 PPI-IN-1, or Spire2-FMN2 interacting-IN-1; CAS 1557337-03-7) is a synthetic quinoline-based fragment that acts as a selective inhibitory probe targeting the KIND2 domain of Spire2, disrupting its interaction with formin FMN2. It was discovered through a fragment-based drug discovery (FBDD) campaign combining differential scanning fluorimetry (DSF), fluorescence polarization (FP), microscale thermophoresis (MST), and ¹H-¹⁵N HSQC NMR, and is currently the only well-characterized small-molecule inhibitor that discriminates between Spire2–FMN2 and Spire1–FMN2 interfaces [1].

Why Generic Substitution Fails for Spire2-FMN2 interaction-IN-1: Quantified Selectivity and Fragile Structure-Activity Relationships


Casual substitution of Spire2-FMN2 interaction-IN-1 by close structural analogs or other actin nucleation inhibitors is unsupported by published data. The Spire2–FMN2 interface is a shallow, highly charged protein-protein interaction (PPI) cleft, and minute changes to the quinoline scaffold—such as shifting a single halogen from the 7- to the 8-position—completely abolish inhibitory activity (IC₅₀ drops from 62 µM to >2500 µM) [1]. Furthermore, this compound is exclusively selective for the Spire2 KIND2 domain; neither the parent fragment F408 nor the optimized compound 13 bind to KIND1 (Spire1), meaning no generic Spire inhibitor class currently exists [1]. The steep SAR and paralog selectivity mean that purchasing an untested analog risks acquiring an inactive molecule, even if it differs by a single atom [1].

Quantitative Differentiation Evidence for Spire2-FMN2 interaction-IN-1: Head-to-Head Comparator Data for Informed Procurement


4.3-Fold Improvement in FP Competitive IC₅₀ Over the Parent Fragment F408

Spire2-FMN2 interaction-IN-1 (Compound 13) inhibits the Spire2 KIND2–FSI peptide interaction with an IC₅₀ of 62 µM, representing a 4.3-fold potency improvement over its direct precursor F408 (IC₅₀ = 268 µM) in the same fluorescence polarization (FP) competitive assay [1].

Fragment-based drug discovery Protein-protein interaction inhibitors Fluorescence polarization assay

2.4-Fold Improved Binding Affinity (Kd) to KIND2 Compared with Parent Fragment F408

In microscale thermophoresis (MST), Spire2-FMN2 interaction-IN-1 binds to the KIND2 domain with a Kd of 87.7 ± 15 µM, a 2.4-fold improvement over F408 (Kd = 207 ± 75 µM). This affinity gain is corroborated by NMR-derived Kd = 79.8 ± 6 µM (compared to F408 NMR Kd = 446 ± 182 µM) [1].

Protein-ligand binding affinity Microscale thermophoresis NMR chemical shift perturbation

1.9-Fold Greater Thermal Stabilization of KIND2 Over F408 and Superiority Over All 7-Position Analogs

Spire2-FMN2 interaction-IN-1 induces a thermal shift (ΔTm) of +5.6 °C for the KIND2 domain, the highest across the entire synthesized series. This represents a 1.9-fold increase over F408 (ΔTm = +2.9 °C) and substantially exceeds other active 7-substituted analogs such as compound 14 (7-OMe, ΔTm = +3.6 °C) and compound 12 (7-H, ΔTm = +1.6 °C) [1].

Differential scanning fluorimetry Thermal shift assay Protein stabilization

Absolute Selectivity for Spire2 KIND2 Over Spire1 KIND1: No Detectable Binding to the Paralog

Spire2-FMN2 interaction-IN-1 does not bind to the KIND1 domain of Spire1 at any tested concentration, as demonstrated by the absence of positive thermal shifts in DSF and lack of competitive activity in FP assays (IC₅₀ >2500 µM) [1]. This selectivity is structurally rationalized: the Asn135→Thr163 substitution in KIND1 abrogates a key hydrogen bond with the quinoline nitrogen that is essential for binding [1]. Vendor technical data corroborate that the compound "does not inhibit KIND1" .

Paralog selectivity Spire isoform discrimination Chemical probe specificity

Critical Positional Sensitivity: 7-Fluoro Substitution is Essential; 8-Fluoro or 7-Chloro Analogs Lose All Activity

Replacing the 7-fluoro substituent of Spire2-FMN2 interaction-IN-1 with a 7-chloro (F408, IC₅₀ = 268 µM) reduces potency 4.3-fold, while shifting the identical fluorine atom to the 8-position (compound 18) or chlorine to the 8-position (compound 17) results in complete loss of activity (IC₅₀ >2500 µM, ΔTm < +1.0 °C) [1]. Even the highly similar 7-methoxy analog (compound 14) is 1.7-fold less potent (IC₅₀ = 103 µM) [1]. This demonstrates that the 7-fluoro moiety occupies a sterically and electronically constrained subpocket near Phe103, where even isosteric substitutions are not tolerated [1].

Structure-activity relationship Positional isomerism Halogen substitution

Validated Application Scenarios for Spire2-FMN2 interaction-IN-1: From Actin Cytoskeleton Dissection to Chemical Probe Development


Selective Dissection of Spire2-Specific vs. Spire1-Specific Functions in Actin Nucleation and Vesicle Trafficking

Because Spire2-FMN2 interaction-IN-1 is the only fragment that selectively disables the Spire2–FMN2 interface without affecting Spire1–FMN2, it can be deployed in parallel with genetic knockdowns to assign actin nucleation phenotypes specifically to the Spire2 isoform. This is critical for intracellular vesicle transport studies, where Spire1 and Spire2 are proposed to have non-redundant roles [1].

Starting Point for Structure-Guided Fragment-to-Lead Optimization Targeting the Spire2–FMN2 PPI

With a validated binding mode (molecular docking supported by NMR CSP mapping), ligand efficiency of 0.38, and a defined SAR around the 7-position, Spire2-FMN2 interaction-IN-1 is the recommended starting fragment for medicinal chemistry campaigns aiming to develop cell-active chemical probes. The primary amine linker may require pro-drug or lipophilicity-balancing strategies, but the fragment's synthetic tractability and established synthetic routes lower the barrier to entry [1].

Biophysical Assay Calibration and Orthogonal Validation of Spire2 Target Engagement

The compound's well-characterized behavior across four orthogonal biophysical platforms (DSF, FP, MST, ¹H-¹⁵N HSQC NMR) makes it suitable as a reference inhibitor for calibrating new Spire2 binding assays, validating protein batch quality, or benchmarking novel screening technologies against a known-quantity PPI disruptor [1].

Functional Studies of Nuclear Actin Assembly Following DNA Damage

Spire1/2 and FMN2 promote nuclear actin filament assembly in response to DNA damage. Using Spire2-FMN2 interaction-IN-1, researchers can pharmacologically perturb the Spire2 arm of this pathway independently to assess its contribution to nuclear actin dynamics, DNA repair efficiency, and genomic stability, areas where genetic approaches alone cannot provide acute temporal control [1].

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